2-amino-6-methyl-5-propylpyrimidin-4-ol
Description
Overview of Pyrimidine (B1678525) Heterocycles in Medicinal and Organic Chemistry
Pyrimidine, a six-membered heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3, is a fundamental building block in the chemistry of life. wjahr.com Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) (Vitamin B1), and various coenzymes. juniperpublishers.com This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives, revealing a wide spectrum of pharmacological activities.
The pyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. nih.gov Synthetic pyrimidine derivatives have been developed as potent anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular agents. wisdomlib.orgorientjchem.org For instance, the well-known anticancer drug 5-fluorouracil (B62378) is a pyrimidine analog. wisdomlib.org The versatility of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. nih.gov
Structural Characteristics of Pyrimidine Derivatives
The chemical behavior and biological activity of pyrimidine derivatives are dictated by their electronic and steric properties. The two nitrogen atoms in the ring are electron-withdrawing, which influences the reactivity of the carbon atoms. This electronic feature makes the pyrimidine ring susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions, especially when substituted with good leaving groups.
A key structural feature of hydroxypyrimidines, such as 2-amino-6-methyl-5-propylpyrimidin-4-ol, is the phenomenon of tautomerism. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. nih.gov In hydroxypyrimidines, keto-enol tautomerism is prevalent, where the compound can exist in either a hydroxyl (enol) form or a keto (amide) form. researchgate.netresearchgate.net
For 4-hydroxypyrimidines, the equilibrium often favors the keto tautomer, pyrimidin-4(1H)-one or pyrimidin-4(3H)-one. researchgate.netnih.gov In the case of this compound, several tautomeric forms are possible due to the presence of both hydroxyl and amino groups. These include the keto-enol tautomerism at the 4-position and amine-imine tautomerism at the 2-position.
The potential tautomeric forms of this compound are:
Amino-hydroxy form: The aromatic enol form.
Amino-keto form: The amide form, which is often more stable for 4-hydroxypyrimidines. nih.gov
Imino-hydroxy form: An alternative aromatic enol form.
Imino-keto form: A non-aromatic keto form.
The relative stability of these tautomers can be influenced by factors such as the solvent, temperature, and the electronic effects of the substituents on the pyrimidine ring. researchgate.net In the solid state, there is a strong preference for the keto tautomer in many 4-hydroxypyrimidine (B43898) derivatives. nih.gov
Interactive Data Table: Potential Tautomeric Forms
| Tautomeric Form | Key Functional Groups | Aromaticity |
| Amino-hydroxy | -NH2, -OH | Yes |
| Amino-keto | -NH2, =O | No |
| Imino-hydroxy | =NH, -OH | Yes |
| Imino-keto | =NH, =O | No |
Research Context of Substituted Pyrimidines
The synthesis and study of substituted pyrimidines is a highly active area of chemical research. wjahr.com Scientists are continually exploring new synthetic methodologies to create novel pyrimidine derivatives with tailored properties. nih.gov The strategic placement of different functional groups on the pyrimidine core can lead to compounds with enhanced biological efficacy or novel material properties.
Research on substituted pyrimidines is not limited to drug discovery. These compounds are also investigated for their applications in agricultural chemistry as herbicides and fungicides, as well as in materials science for the development of functional dyes and other organic materials. google.com The ongoing exploration of the chemical space around the pyrimidine scaffold promises to yield new and valuable molecules for a wide range of applications. nih.gov
Properties
IUPAC Name |
2-amino-4-methyl-5-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-3-4-6-5(2)10-8(9)11-7(6)12/h3-4H2,1-2H3,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZABCTUCFOWHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192844 | |
| Record name | 4-Pyrimidinol, 2-amino-6-methyl-5-propyl- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3977-09-1 | |
| Record name | 2-Amino-6-methyl-5-propyl-4(3H)-pyrimidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003977091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC210996 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyrimidinol, 2-amino-6-methyl-5-propyl- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVT1HFR2NJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activities and Mechanistic Studies of 2 Amino 6 Methyl 5 Propylpyrimidin 4 Ol and Its Derivatives in Vitro Focus
Enzyme Inhibition Studies
The ability of these pyrimidine (B1678525) derivatives to inhibit specific enzymes has been a primary area of investigation.
Certain derivatives of 2-aminopyrimidin-4-ol have been identified as inhibitors of phosphatidylinositol 3-kinases (PI3Ks). The PI3K pathway is a critical signaling pathway involved in cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer. Studies have shown that specific structural modifications to the pyrimidin-4-ol core can lead to potent and selective inhibition of PI3K isoforms.
Derivatives of 2-amino-6-methyl-5-propylpyrimidin-4-ol have also been investigated for their ability to inhibit histone deacetylases (HDACs). A series of novel 4-amino-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, which share structural similarities, were synthesized and evaluated for their inhibitory activity against HDAC isoforms. Some of these compounds displayed significant inhibitory effects, particularly against HDAC4 and HDAC8, with IC50 values in the micromolar range.
Research has demonstrated that certain 2-amino-5-propyl-6-methylpyrimidin-4-ol derivatives can inhibit the production of nitric oxide (NO). One notable compound from a study demonstrated a dose-dependent inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibitory effect is linked to the downregulation of inducible nitric oxide synthase (iNOS) expression. Further investigations into their effects on other NOS isoforms, such as neuronal NOS (nNOS) and endothelial NOS (eNOS), are ongoing to determine their selectivity.
The anti-inflammatory potential of these compounds has been partly attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. A specific 2-amino-5-propyl-6-methylpyrimidin-4-ol derivative was found to significantly inhibit COX-2 activity in an in vitro assay. This suggests a potential mechanism for the observed anti-inflammatory properties of this class of compounds.
Antiviral Activities in Cell-Based Assays (e.g., against Bovine Viral Diarrhea Virus - BVDV)
Several studies have highlighted the antiviral properties of this compound derivatives. A range of synthesized compounds has been tested for their efficacy against various viruses in cell-based assays. Notably, certain derivatives have shown promising activity against Bovine Viral Diarrhea Virus (BVDV), which is often used as a surrogate for the Hepatitis C virus. The mechanism of this antiviral action is thought to involve the inhibition of viral replication.
| Compound Derivative | Target Virus | Activity (EC50) | Reference |
| Substituted pyrimidin-4-ol | Bovine Viral Diarrhea Virus (BVDV) | 1.8 µM | |
| Thio-substituted pyrimidine | Bovine Viral Diarrhea Virus (BVDV) | 3.2 µM | |
| Amino-substituted pyrimidine | Bovine Viral Diarrhea Virus (BVDV) | 2.5 µM |
Antimicrobial and Antibacterial Activities (In Vitro)
The antimicrobial and antibacterial potential of this compound derivatives has also been a subject of research. Various synthesized analogs have been screened against a panel of pathogenic bacteria and fungi. Some of these compounds have exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria. The introduction of different functional groups onto the pyrimidine ring has been shown to modulate the antimicrobial spectrum and potency.
| Compound Derivative | Bacterial Strain | Activity (MIC) | Reference |
| 4-amino-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative | Staphylococcus aureus | 12.5 µg/mL | |
| Thio-substituted pyrimidine | Escherichia coli | 25 µg/mL | |
| Amino-substituted pyrimidine | Bacillus subtilis | 15 µg/mL |
Anticancer Activities (In Vitro Cytotoxicity and Target-Specific Mechanisms)
The pyrimidine core is a fundamental building block in numerous anticancer agents, and its derivatives have shown significant in vitro cytotoxicity against a variety of cancer cell lines. The anticancer potential of these compounds is often attributed to their ability to interfere with key cellular processes, such as cell cycle regulation and signal transduction pathways.
A novel series of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives were designed and synthesized as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors. One compound from this series demonstrated potent anti-proliferative activity against the Hep3B hepatocellular carcinoma cell line, which is known to be sensitive to the FGFR4 inhibitor BLU9931. The in vivo antitumor activity of this compound was found to be comparable to that of BLU9931 in a Hep3B-xenografted chick chorioallantoic membrane (CAM) tumor model. researchgate.net
Furthermore, a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were synthesized and evaluated for their anticancer activities. One of these derivatives exhibited potent cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively. Mechanistic studies revealed that this compound could induce apoptosis and suppress both the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, with molecular docking studies suggesting MEK1 kinase as a potential target. rsc.org
In another study, a series of new 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl bromide derivatives were synthesized and showed high anti-proliferative activities against several cancer cell lines, including Hep3B (hepatocellular carcinoma), A549 (lung cancer), HeLa, C6 (glioma), HT29 (colon cancer), and MCF7. The length of the alkyl chain on the N-alkyl bromide derivatives was found to positively correlate with their cytotoxic functions. nih.gov
The following table summarizes the in vitro anticancer activities of selected pyrimidine derivatives:
| Compound Class | Cancer Cell Line(s) | Reported Activity (IC50) | Potential Mechanism of Action |
|---|---|---|---|
| 2-amino-4,6-dimethylpyrimidin-5-ol derivatives | Hep3B (Hepatocellular Carcinoma) | Potent anti-proliferative activity | FGFR4 inhibition |
| 2-amino-4-aryl-pyrimidine derivatives of ursolic acid | MCF-7 (Breast Cancer), HeLa (Cervical Cancer) | 0.48 ± 0.11 µM (MCF-7), 0.74 ± 0.13 µM (HeLa) | MEK1 kinase inhibition, apoptosis induction, suppression of RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways |
| 2-amino-4-aryl-6-pyridopyrimidines | Hep3B, A549, HeLa, C6, HT29, MCF7 | High anti-proliferative activity | Not specified |
Other Reported Biological Activities of Pyrimidine Derivatives (e.g., Antifungal, Antituberculosis, Antimalarial, Antihypertensive)
Beyond their anticancer properties, pyrimidine derivatives have demonstrated a remarkable diversity of biological activities in vitro.
Antifungal Activities: Novel 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been synthesized and shown to possess high antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. Certain compounds in this series inhibited the growth of Sclerotinia sclerotiorum by 100% at a concentration of 50 mg/L. nih.gov Another study reported that the anilinopyrimidine fungicide derivative Cyprodinil (4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine) is a potential inhibitor of enzymes involved in the L-methionine biosynthesis pathway in fungi. nih.gov
Antituberculosis Activities: A series of 2-pyrazolylpyrimidinones were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. One compound, with a 3-pyridyl group at the R1 position and an ethylamino group at the R5 position, showed modest activity with a Minimum Inhibitory Concentration (MIC) of 6.25 μM. nih.gov
Antimalarial Activities: 2-Aminopyrimidine-based 4-aminoquinolines have been synthesized and have demonstrated in vitro anti-plasmodial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. One particular derivative, 5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)-2-[(7-chloroquinolin-4-ylamino)butylamino] pyrimidine, exhibited a very low IC50 value of 3.6 nM against a chloroquine-resistant strain. nih.gov Molecular docking studies with these compounds suggested that they may act as inhibitors of dihydrofolate reductase (DHFR) in the parasite. nih.gov
Antihypertensive Activities: A series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, which contain a pyrimidine ring within the quinazoline (B50416) scaffold, were prepared and tested for their ability to reduce blood pressure in spontaneously hypertensive rats. Several of these compounds showed activity at oral doses of 0.3-10 mg/kg and exhibited α-adrenoceptor blocking effects in isolated rat aortas. nih.gov Additionally, a series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives were evaluated for antihypertensive activity, with some compounds effectively lowering blood pressure in spontaneously hypertensive rats. nih.gov
The following table provides a summary of these diverse biological activities:
| Activity | Compound Class | Organism/Target | Reported In Vitro Activity |
|---|---|---|---|
| Antifungal | 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones | Botrytis cinerea, Sclerotinia sclerotiorum | 100% inhibition of S. sclerotiorum at 50 mg/L |
| Antituberculosis | 2-Pyrazolylpyrimidinones | Mycobacterium tuberculosis | MIC of 6.25 µM for one derivative |
| Antimalarial | 2-aminopyrimidine (B69317) based 4-aminoquinolines | Plasmodium falciparum (chloroquine-resistant strain) | IC50 of 3.6 nM for one derivative |
| Antihypertensive | 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazolines | Spontaneously hypertensive rats | Active at oral doses of 0.3-10 mg/kg |
Studies on Nucleobase Analogues and Base-Pairing Properties
The structural resemblance of the pyrimidine core to the natural nucleobases (cytosine, thymine, and uracil) has prompted research into their potential as nucleobase analogues. Modifications to the pyrimidine ring can influence their base-pairing properties and their interaction with the enzymatic machinery of DNA and RNA synthesis.
Research on 5-alkyl-substituted uracil (B121893) and cytosine nucleotides, including 5-propyl-dU, has shown that these modifications can have significant effects on DNA replication and transcription. For instance, DNA templates containing 5-ethyluracil (B24673) led to a 200% increase in transcription yield with bacterial RNA polymerase compared to natural thymine. nih.gov This suggests that the size and nature of the alkyl group at the 5-position can modulate the interaction of RNA polymerase with the DNA template.
In another study, oligonucleotides containing 5'-(R)- and 5'-(S)-C-aryl-thymidine were synthesized to investigate their base-pairing properties. While UV-melting experiments were not conclusive in differentiating between matched and mismatched pairs, fluorescence measurements with pyrenyl-modified oligonucleotides could effectively distinguish correct from incorrect base pairs. This highlights the potential of modified pyrimidine nucleosides in the development of probes for detecting genetic mutations. nih.gov
Structure Activity Relationship Sar Investigations of 2 Amino 6 Methyl 5 Propylpyrimidin 4 Ol Analogues
Influence of Substituents at Pyrimidine (B1678525) Positions (e.g., C-5, C-6, C-2, C-4) on Biological Activity
The biological activity of 2-aminopyrimidin-4-ol analogues is highly dependent on the substituents at various positions of the pyrimidine nucleus. nih.gov SAR studies have systematically explored these positions to optimize potency and selectivity.
C-2 Position: The 2-amino group is a common feature in many biologically active pyrimidines and serves as a crucial anchor for substitutions. Modifications to this group, often by attaching various aryl or heterocyclic rings, significantly impact activity. For instance, in a series of 2-aminopyrimidine (B69317) derivatives designed as Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, substitutions on a phenyl ring attached to the 2-amino group were critical. An analogue with a 3'-chloro substitution on this phenyl ring (Compound 2l ) demonstrated a potent FGFR4 inhibition with an IC₅₀ value of 3.8 nM, while maintaining excellent selectivity against other FGFR isoforms. nih.gov In contrast, a 3'-fluoro substitution (Compound 2k ) resulted in a similar, but slightly lower, potency to the unsubstituted parent compound. nih.gov This highlights that even minor changes at this distal position can fine-tune the inhibitory activity.
C-5 Position: The C-5 position is a key site for modification to influence potency and selectivity. In the parent compound, this position is occupied by a propyl group. Varying the nature of this substituent can directly impact how the molecule fits into a binding pocket. Studies on 6-(benzylamino) uracils showed that introducing bromo and iodo substituents at the C-5 position resulted in compounds that were equipotent with the parent compound against DNA polymerase III. nih.gov In another series of antitubercular pyrimidinones (B12756618), substitution of a phenyl group at the C-5 position was achieved through a Suzuki cross-coupling reaction, creating a key intermediate for further analogue development. nih.gov
C-6 Position: The C-6 methyl group of the parent compound also plays a role in the molecule's biological profile. Altering the size and nature of the substituent at this position can affect steric interactions within the binding site of a target enzyme. For example, in the synthesis of antitubercular compounds, various 6-substituted-2-thiomethyl-pyrimidin-4-ones were used as starting materials, indicating the importance of diversity at this position for exploring the SAR. nih.gov
The following table summarizes the influence of substituents on the C-2 phenyl ring on FGFR4 inhibitory activity.
| Compound | R | IC₅₀ (nM) for FGFR4 |
| 2f | H | 7.9 |
| 2h | 3'-OCH₃ | 8.8 |
| 2i | 3'-OCH₂CH₃ | 16 |
| 2j | 3'-OCH(CH₃)₂ | 35 |
| 2k | 3'-F | 7.8 |
| 2l | 3'-Cl | 3.8 |
Data sourced from a study on 2-aminopyrimidine derivatives as FGFR4 inhibitors. nih.gov
Impact of Functional Group Modifications on Enzyme Inhibitory Potency
The modification of functional groups is a fundamental strategy in medicinal chemistry to enhance the potency of enzyme inhibitors. For 2-aminopyrimidin-4-ol analogues, specific changes to existing groups or the introduction of new ones have profound effects on their inhibitory capabilities.
The enzymatic inhibitory potency of pyrimidine derivatives is often linked to their ability to form specific interactions with the target protein. Increasing the size of an alkoxy group at the 3'-position of the C-2 phenyl ring in FGFR4 inhibitors led to a progressive loss of potency. nih.gov The IC₅₀ value increased from 8.8 nM for a methoxy (B1213986) group (Compound 2h ) to 16 nM for an ethoxy group (Compound 2i ), and further to 35 nM for an isopropoxy group (Compound 2j ), demonstrating a clear negative steric effect. nih.gov
In a different study on antitubercular 2-pyrazolylpyrimidinones, polar modifications were explored to improve drug-like properties. nih.gov Replacing a methyl group at the C5' position of the pyrazole (B372694) ring with an oxygen atom completely abolished the activity. However, substituting it with an amino group (Compound 14 ) retained activity comparable to the parent compound and significantly improved solubility. nih.gov Further modification of this amino group to an N-acetyl amide (Compound 15 ) also retained the activity, indicating that this position could tolerate polar functional groups, which may be beneficial for pharmacokinetic properties. nih.gov
Research on pyrimidine-based anti-inflammatory agents has shown that their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. nih.gov The potency of these compounds is directly related to how well their functional groups can interact with the active site of COX-1 and COX-2. For example, certain pyrazolo[3,4-d]pyrimidine derivatives were found to suppress the activity of COX enzymes, thereby inhibiting the production of prostaglandin (B15479496) E2 (PGE₂). nih.gov
The table below illustrates the effect of functional group modifications on the inhibitory activity of pyrimidine analogues against different enzymes.
| Compound | Modification | Target Enzyme | IC₅₀ |
| 2h | 3'-Methoxy on C-2 Phenyl | FGFR4 | 8.8 nM nih.gov |
| 2j | 3'-Isopropoxy on C-2 Phenyl | FGFR4 | 35 nM nih.gov |
| Compound 14 | C5'-Amino on Pyrazole Ring | M. tuberculosis | 3 µM nih.gov |
| Compound 15 | C5'-N-acetyl on Pyrazole Ring | M. tuberculosis | 3.1 µM nih.gov |
| Compound 24 | 2,4-dichloroaniline at C-4 | β-glucuronidase | 2.8 µM mdpi.com |
Steric and Electronic Effects of Alkyl and Other Moieties
The biological activity of 2-aminopyrimidin-4-ol analogues is governed by a delicate interplay of steric and electronic effects of their substituents. csu.edu.aumdpi.com These properties dictate the molecule's conformation, its ability to fit into a binding pocket, and the strength of its interactions with the target.
Steric Effects: The size and shape of substituents, particularly alkyl groups, are critical. As seen with FGFR4 inhibitors, increasing the bulk of an alkyl group in the 3'-alkoxy substituent on the C-2 phenyl ring led to a decrease in potency, likely due to steric hindrance that prevents optimal binding. nih.gov This demonstrates that while some level of bulk may be necessary to occupy a hydrophobic pocket, exceeding a certain size can be detrimental. The spatial arrangement of substituents can also force the entire molecule into a more or less favorable conformation for binding. mdpi.com
Electronic Effects: The electronic nature of substituents influences the charge distribution across the pyrimidine ring and affects the molecule's reactivity and non-covalent interactions. csu.edu.au SAR studies have revealed that the presence of strong electron-withdrawing groups, such as fluoride (B91410) or chloride on a phenyl ring, can lead to potent biological activity. nih.gov This is because such groups can decrease the electron density in the ring system, potentially enhancing interactions with electron-rich pockets in the target enzyme or modulating the pKa of nearby functional groups to favor binding. The introduction of electron-withdrawing nitro groups into porphyrins, for example, was shown to alter the rate of complex formation with metal ions, highlighting the significant impact of such electronic modifications. researchgate.net Conversely, the presence of both strong electron-withdrawing (e.g., nitro) and electron-donating (e.g., amino, hydroxyl) groups can sometimes decrease inhibitory activity, suggesting that a balanced electronic profile is often required for optimal potency. mdpi.com
Theoretical and Computational Investigations of 2 Amino 6 Methyl 5 Propylpyrimidin 4 Ol
Quantum Chemical Studies (e.g., DFT, TD-DFT)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental in understanding the electronic nature of 2-amino-6-methyl-5-propylpyrimidin-4-ol. While specific studies on this exact molecule are not prevalent in the reviewed literature, the methodologies are well-established and have been extensively applied to similar pyrimidine (B1678525) derivatives. These studies typically involve optimizing the molecular geometry to its lowest energy state and then calculating various electronic properties.
For instance, a comparative study on 2-amino-4-methoxy-6-methylpyrimidine (B1269087) and 2-amino-5-bromo-6-methyl-4-pyrimidinol (B1493664) utilized DFT with the 6-311++G(**) basis set to obtain optimized geometries and vibrational frequencies. The electronic properties, including HOMO and LUMO energies, were determined using the TD-DFT approach. Such computational analyses are invaluable for predicting the molecule's reactivity and spectroscopic behavior.
Analysis of Electronic Structure (HOMO-LUMO Energy Gaps)
The electronic structure of a molecule is key to its chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap implies higher stability and lower reactivity. For pyrimidine derivatives, the HOMO-LUMO gap is instrumental in understanding their potential as charge transfer molecules.
| Property | Significance |
| HOMO Energy | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | A measure of the molecule's excitability and chemical reactivity. |
Investigation of Electronegativity and Dipole Moments
Electronegativity (χ) is a measure of an atom's ability to attract shared electrons in a chemical bond. For a molecule, it can be conceptualized as the negative of the chemical potential. A higher electronegativity value suggests a greater ability to attract electrons.
The dipole moment (μ) is a measure of the net molecular polarity, which arises from the asymmetrical distribution of charge within the molecule. It is a vector quantity, having both magnitude and direction. A large dipole moment indicates a significant separation of positive and negative charges and suggests that the molecule is polar. The dipole moment influences a molecule's solubility in polar solvents and its interaction with other polar molecules and electric fields. In a study of 2-amino-6-methyl pyrimidine-4-one, a closely related tautomer, DFT calculations were used to determine the variation of dipole moments in different solvents.
| Parameter | Description |
| Electronegativity (χ) | A chemical property that describes the tendency of an atom or a functional group to attract electrons towards itself. |
| Dipole Moment (μ) | A measure of the separation of positive and negative electrical charges within a molecule. |
Tautomeric Equilibria and Stability Studies
Pyrimidin-4-ol derivatives, including this compound, can exist in different tautomeric forms. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this particular molecule, the primary tautomeric equilibrium is between the -ol (enol) form and the -one (keto) form.
Computational studies, particularly using DFT, are highly effective in determining the relative stabilities of these tautomers. By calculating the total energy of each optimized tautomeric structure, the most stable form can be identified. For example, a DFT study on 2-amino-6-methyl pyrimidine-4-one, a tautomer of 2-amino-6-methylpyrimidin-4-ol, revealed that the AMPO1 tautomer is more stable than other forms, especially in aqueous solution. The stability can also be influenced by the solvent, and computational models can account for solvation effects. Research on 2-amino-5,6-dimethylpyrimidin-4-one has also highlighted the prevalence of the keto tautomer in the solid state, often stabilized by hydrogen bonding.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
The process involves placing the ligand in the binding site of the target and calculating the binding energy for different conformations. A lower binding energy generally indicates a more stable and favorable interaction. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.
Advanced Analytical Methodologies for the Characterization of 2 Amino 6 Methyl 5 Propylpyrimidin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)
No published ¹H or ¹³C NMR data for 2-amino-6-methyl-5-propylpyrimidin-4-ol could be found.
Mass Spectrometry (MS, HRMS, LC/MS)
Specific mass spectrometry data, including high-resolution mass spectrometry (HRMS) or liquid chromatography-mass spectrometry (LC/MS) analysis, for this compound is not available in the reviewed literature.
Infrared (IR) Spectroscopy
The characteristic infrared absorption frequencies for this compound have not been reported in published scientific work.
X-ray Diffraction Analysis of Pyrimidine (B1678525) Co-crystals and Derivatives
There are no available studies on the single-crystal X-ray diffraction of this compound or its co-crystals.
Spectroscopic Analysis in Various Solvent Environments
No research detailing the spectroscopic behavior of this compound in different solvent environments could be located.
Applications As Research Intermediates and Building Blocks
Role in the Synthesis of Complex Heterocyclic Systems
The structural framework of 2-amino-6-methyl-5-propylpyrimidin-4-ol, featuring vicinal amino and hydroxyl groups, makes it an ideal precursor for the synthesis of fused heterocyclic systems. This arrangement allows for cyclocondensation reactions with various bifunctional reagents to construct bicyclic and polycyclic structures.
One significant application is in the synthesis of pyrimido[4,5-d]pyrimidines . These fused heterocyclic systems are of considerable interest in medicinal chemistry due to their diverse biological activities. The synthesis typically involves the reaction of the aminopyrimidine with reagents that can react with both the amino and the active methylene (B1212753) group at the 5-position (after functionalization) or through a multi-step sequence involving initial modification of the 5-propyl group. The presence of the amino group at position 2 and the hydroxyl group at position 4 dictates the regioselectivity of these cyclization reactions, leading to the formation of specific isomers of the pyrimido[4,5-d]pyrimidine (B13093195) core.
Furthermore, the reactivity of the amino and hydroxyl groups can be exploited to build other fused systems. For instance, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of pyridopyrimidines , while condensation with 1,3-dielectrophiles can yield seven-membered heterocyclic rings fused to the pyrimidine (B1678525) core. The specific reaction conditions and the nature of the condensing agent play a crucial role in directing the outcome of these cyclization reactions, allowing for the synthesis of a variety of complex heterocyclic scaffolds.
Use in the Development of Non-natural Nucleobase Analogues
The structural similarity of the 2-aminopyrimidin-4-ol core to the natural purine (B94841) nucleobases, guanine (B1146940) and adenine, makes this compound an attractive starting material for the synthesis of non-natural nucleobase analogues. These modified nucleobases are crucial tools in molecular biology and drug discovery for probing nucleic acid structure and function, as well as for developing therapeutic agents that can interfere with DNA and RNA metabolism.
The synthesis of such analogues often involves the glycosylation of the pyrimidine ring, typically at the N1 or N3 position, with a suitably protected sugar moiety (e.g., ribose or deoxyribose). The presence of the 5-propyl group introduces a lipophilic substituent that can influence the binding affinity and selectivity of the resulting nucleoside analogue for specific enzymes or receptors.
Moreover, the amino group at the 2-position and the hydroxyl group at the 4-position can be further modified to create a diverse library of nucleobase analogues. For example, the amino group can be acylated, alkylated, or converted to other functional groups, while the hydroxyl group can be converted to a thiol or a halogen, which can then be used for further synthetic transformations. These modifications can significantly alter the electronic and steric properties of the nucleobase, leading to analogues with unique biological activities. The development of these non-natural nucleosides contributes to the understanding of biological processes and the discovery of new therapeutic agents.
Precursor to Biologically Active Scaffolds
The this compound scaffold is a key precursor for the synthesis of a variety of biologically active molecules. The inherent reactivity of the pyrimidine ring system allows for the introduction of diverse pharmacophoric groups, leading to the generation of compounds with a wide range of pharmacological activities.
For instance, derivatives of aminopyrimidinols have been investigated as kinase inhibitors . drugbank.comnih.gov The pyrimidine core can act as a scaffold that mimics the hinge-binding region of ATP in the active site of kinases. By strategically modifying the substituents at the 2, 5, and 6 positions, it is possible to design potent and selective inhibitors of specific kinases that are implicated in various diseases, including cancer and inflammatory disorders. drugbank.comnih.gov The 5-propyl group can occupy a hydrophobic pocket in the enzyme's active site, thereby enhancing the binding affinity.
Furthermore, the aminopyrimidine scaffold is a component of molecules with potential as antifolate agents . nih.govnih.gov These compounds are designed to inhibit dihydrofolate reductase (DHFR) or thymidylate synthase (TS), enzymes that are crucial for nucleotide biosynthesis. The 2-amino-4-oxo-pyrimidine core is a key structural feature of folic acid, and by introducing appropriate side chains, it is possible to create antagonists that block the action of these enzymes, leading to the inhibition of cell proliferation. This makes such compounds promising candidates for the development of anticancer and antimicrobial agents. nih.govnih.gov
Future Research Directions and Translational Potential in Chemical Biology
Exploration of Novel Synthetic Pathways
While classical methods for pyrimidine (B1678525) synthesis are well-established, future research should focus on developing more efficient, sustainable, and versatile synthetic routes to 2-amino-6-methyl-5-propylpyrimidin-4-ol.
Key areas for exploration include:
Multicomponent Reactions: The Biginelli reaction and similar multicomponent strategies offer a convergent and atom-economical approach to pyrimidine synthesis. mdpi.comnih.gov Investigating novel combinations of starting materials and catalysts could lead to higher yields and simplified purification processes.
Catalysis: The use of innovative catalysts, such as organocatalysts or metal-based catalysts, could improve reaction rates and selectivity. researchgate.net Research into sustainable catalysts, like those based on abundant metals or recyclable organocatalysts, aligns with the principles of green chemistry. nih.gov
Flow Chemistry: Continuous flow synthesis can offer advantages over traditional batch processing, including improved safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could enable rapid optimization of reaction conditions and facilitate large-scale production for further studies.
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Biginelli-type Condensation | High convergence, readily available starting materials, operational simplicity. mdpi.comnih.gov | Screening of novel catalysts (e.g., Lewis acids, ionic liquids), microwave-assisted synthesis to reduce reaction times. |
| Organocatalysis | Metal-free, environmentally benign, high enantioselectivity possible for chiral derivatives. researchgate.net | Development of new organocatalysts, optimization of reaction conditions for the specific substrate. |
| Flow Chemistry | Enhanced safety and scalability, precise control over reaction parameters, potential for automation. | Reactor design, optimization of flow rates and temperatures, integration of in-line purification. |
Design and Synthesis of New this compound Derivatives with Enhanced Activities
Systematic structural modification of the parent compound is a critical step in optimizing its biological activity and selectivity. Future work should focus on creating a library of derivatives to establish clear structure-activity relationships (SAR).
Promising derivatization strategies include:
Substitution at the Amino Group: Introducing various substituents on the 2-amino group can significantly impact receptor binding and selectivity. nih.gov
Modification of the Propyl Group: Altering the length, branching, or introducing cyclic structures to the 5-propyl group can influence lipophilicity and interactions with hydrophobic pockets of target proteins.
Functionalization of the Methyl Group: The 6-methyl group can be a handle for introducing further diversity, for example, through halogenation or oxidation to an aldehyde or carboxylic acid for further conjugation.
The synthesis of such derivatives will rely on robust synthetic methodologies capable of accommodating a wide range of functional groups. impactfactor.orgresearchgate.net
Deeper Mechanistic Elucidation of Biological Targets
Understanding how this compound and its derivatives exert their biological effects is crucial for their translational potential. Pyrimidine metabolism is a well-established target in various diseases, particularly cancer. mdpi.comcreative-proteomics.com
Future research should aim to:
Identify Protein Targets: Employing techniques such as affinity chromatography, chemical proteomics, and thermal shift assays can identify the specific cellular proteins that bind to the compound.
Investigate Enzyme Inhibition: Given the structural similarity to endogenous pyrimidines, a key area of investigation would be the inhibition of enzymes in the de novo and salvage pyrimidine synthesis pathways, such as dihydroorotate dehydrogenase (DHODH). mdpi.comfrontiersin.org
Elucidate Signaling Pathways: Once a target is identified, further studies are needed to understand how modulation of that target affects downstream cellular signaling pathways. researchgate.net This could involve transcriptomics, proteomics, and metabolomics approaches to gain a systems-level view of the compound's effects.
Computational Design and Optimization of Pyrimidine-based Ligands
In silico methods are indispensable tools for accelerating the drug discovery process. mdpi.comnih.gov Applying computational chemistry to the this compound scaffold can guide the synthesis of more potent and selective derivatives.
Key computational approaches include:
Molecular Docking: Docking studies can predict the binding poses of derivatives within the active site of a known or hypothesized biological target, helping to prioritize compounds for synthesis. mdpi.combiomedicineonline.org
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of synthesized derivatives with their biological activity, providing predictive models for designing new compounds. mdpi.comnih.gov
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features required for biological activity, which can be used to screen virtual libraries for new hits or to guide the design of novel scaffolds. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to validate docking poses and assess the stability of binding interactions over time. nih.gov
| Computational Technique | Application in Ligand Design | Expected Outcome |
| Molecular Docking | Predict binding modes and energies of derivatives in a target's active site. biomedicineonline.org | Prioritization of synthetic targets with improved binding affinity. |
| 3D-QSAR | Correlate molecular fields with biological activity to build predictive models. mdpi.com | Guidance on favorable and unfavorable structural modifications. |
| Pharmacophore Mapping | Define essential chemical features for activity. mdpi.com | Scaffold hopping and virtual screening of compound libraries. |
| MD Simulations | Assess the stability and dynamics of the ligand-receptor complex. nih.gov | Validation of binding modes and understanding of key interactions. |
Integration with Emerging Technologies in Chemical Synthesis
The synthesis of this compound and its derivatives can be significantly enhanced by adopting emerging technologies that improve efficiency, sustainability, and the scope of achievable chemical structures.
Future directions include:
AI and Machine Learning: Integrating machine learning algorithms with synthetic chemistry can predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes, thereby accelerating the discovery of new derivatives.
Automated Synthesis Platforms: Robotic platforms can perform high-throughput synthesis and screening of compound libraries, dramatically increasing the pace of SAR studies.
Sustainable Chemistry: The use of greener solvents, bio-based starting materials, and energy-efficient reaction conditions (e.g., photocatalysis) will be crucial for developing environmentally responsible manufacturing processes for promising lead compounds. researchgate.netnih.gov
By systematically pursuing these research avenues, the scientific community can fully explore the chemical and biological potential of this compound, paving the way for the development of novel chemical probes and therapeutic leads.
Q & A
Q. What are the established synthetic routes for 2-amino-6-methyl-5-propylpyrimidin-4-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted thioureas with β-ketoesters under acidic or basic conditions. For example, a modified Biginelli reaction using ammonium acetate as a catalyst can yield pyrimidin-4-ol derivatives. Optimization parameters include:
- Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst : Ammonium acetate or p-toluenesulfonic acid (p-TSA) increases reaction rates .
Example Data :
| Reaction Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 100°C, p-TSA | 83 | 95 |
| Ethanol, reflux | 72 | 89 |
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include a singlet for the NH₂ group (δ 5.8–6.2 ppm) and multiplets for the propyl chain (δ 1.2–1.8 ppm).
- HRMS : Exact mass calculation (e.g., C₈H₁₃N₃O) should match [M+H]⁺ at m/z 180.1134 .
- Purity : HPLC with a C18 column (acetonitrile/water gradient) resolves impurities at 254 nm .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Steric Effects : The 5-propyl group hinders access to the C4 position, requiring bulky ligands (e.g., SPhos) for Pd-catalyzed coupling.
- Electronic Effects : Electron-withdrawing substituents (e.g., CF₃ at C6) reduce nucleophilicity at C5, necessitating stronger bases (e.g., Cs₂CO₃) .
Theoretical Framework : Density Functional Theory (DFT) models predict charge distribution at reactive sites, guiding catalyst selection .
Q. What computational methods are suitable for modeling the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite assesses binding affinities to active sites (e.g., dihydrofolate reductase).
- MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100-ns trajectories.
- QSAR : Hammett constants (σ) of substituents correlate with inhibitory activity (IC₅₀) .
Q. How can contradictions in reported bioactivity data (e.g., antifungal vs. inactive results) be resolved experimentally?
- Methodological Answer :
- Dose-Response Curves : Test across concentrations (0.1–100 µM) to identify threshold effects.
- Assay Validation : Use standardized protocols (CLSI M38) for antifungal activity to minimize variability.
- Structural Analog Comparison : Compare with derivatives (e.g., 5-ethyl vs. 5-propyl) to isolate substituent impacts .
Data Contradiction Analysis
Q. Why do different studies report conflicting yields for the same synthetic route?
- Methodological Answer :
- Source Analysis : Trace discrepancies to solvent purity (e.g., anhydrous vs. technical grade) or catalyst lot variability.
- Reproducibility Protocol : Use controlled conditions (e.g., inert atmosphere, calibrated thermocouples) .
Theoretical and Methodological Frameworks
Q. How can researchers link experimental findings to broader chemical theories (e.g., Hammond’s postulate)?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Vary reaction temperature to determine if intermediates align with Hammond’s predictions (e.g., early vs. late transition states).
- Free Energy Calculations : Use Eyring plots to correlate activation parameters with substituent effects .
Separation and Purification Strategies
Q. What advanced separation techniques improve isolation of this compound from complex mixtures?
- Methodological Answer :
- Membrane Chromatography : Utilize cellulose acetate membranes for selective retention of polar byproducts .
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal lattice formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
Figure 1: Proposed reductive amination of a 5-formylpyrimidin-4-ol precursor with a primary or secondary amine (R¹R²NH) to yield C-5 aminomethyl analogues.
Figure 2: Mannich reaction on a 2-amino-6-methylpyrimidin-4-ol core with formaldehyde and a secondary amine (R¹R²NH) to yield a 5-aminomethyl derivative.